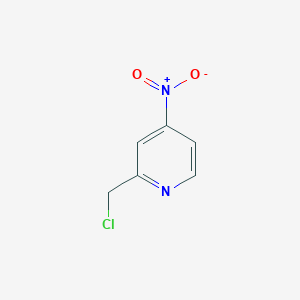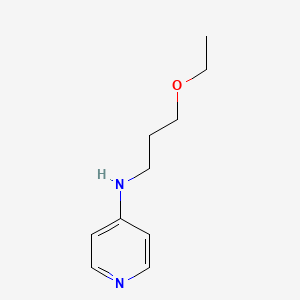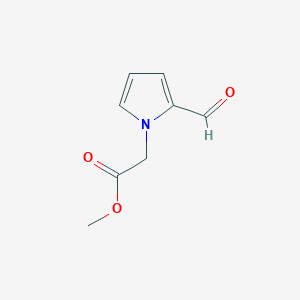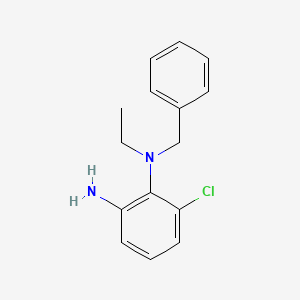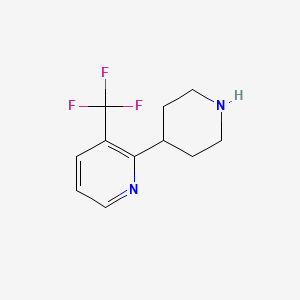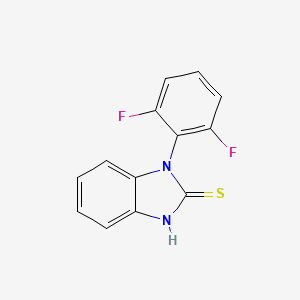
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Vue d'ensemble
Description
“(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane” is a chemical compound with the molecular formula C8H12O2 . It has gained the attention of scientists and researchers due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C8H12O2 . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 140.18 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique
Chiral Auxiliary and Efficient Protecting Group
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane derivatives have been used as chiral auxiliaries and protecting groups for boronic acids in the synthesis of cyclopropylboronic esters, enabling a variety of transformations in the side-chain. These include oxidation, reduction, and reactions under different conditions, leading to the creation of boron-containing functionalized bicyclopropanes (Luithle & Pietruszka, 2000).
Reactivity with Aldehydes and Formation of Zwitterions
Studies have shown that 2,2-Dimethoxy-3,3-dicyanospiro[cyclopropane-1,9'-[9H]fluorene] reacts rapidly with methanol and benzaldehydes, leading to products of cyclopropane ring opening. The creation of zwitterions through these reactions provides insights into the chemistry of cyclopropanes with geminal donor and acceptor groups (A. Śliwińska et al., 2007).
Molecular Geometry Studies
The rotational spectra and molecular geometry of cyclopropane derivatives have been extensively studied, particularly focusing on the hydrogen-bonded dimer formed between cyclopropane and HF. These studies provide valuable insights into the interaction and geometry of such complexes (L. Buxton et al., 1981).
Mass Spectrometric Characterization
Mass spectrometric behavior of cyclopropane amino acids derivatives under atmospheric pressure ionization conditions has been investigated. These studies offer crucial data for understanding the stereoisomeric structure and fragmentation pathways of these compounds (S. Cristoni et al., 2000).
Complexes with Lewis Acids
Research on complexes of donor–acceptor cyclopropanes with Lewis acids like Sn, Ti, and Ga chlorides has revealed new structures and the activating effect of Lewis acids on the cyclopropane ring. These studies are significant for understanding the transformations of donor–acceptor cyclopropanes in organic synthesis (R. Novikov et al., 2012).
Dimerization and Synthetic Applications
Cyclopropane derivatives have been utilized in dimerization reactions, leading to the formation of novel compounds like polysubstituted cyclopentanes and spiroannulation products. These findings are crucial for synthetic chemistry, especially in creating new types of dimerization for donoracceptor cyclopropanes (R. Novikov & Yu V Tomilov, 2013).
Novel Routes for Cyclopropane Derivatives Synthesis
Innovative methods for the synthesis of cyclopropane derivatives have been developed, offering new pathways in organic synthesis. This includes processes like Pd-catalyzed sequential C-H activation and radical cyclization, expanding the possibilities in the field of cyclopropane chemistry (R. Giri et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dimethoxyprop-1-ynylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWRCNCTWJUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#CC1CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652127 | |
| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436097-28-8 | |
| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

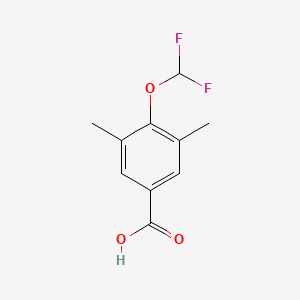
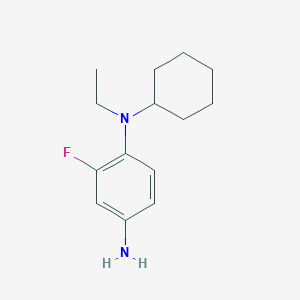

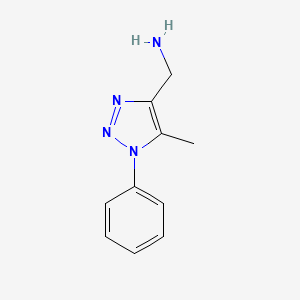
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

